molecular formula C33H33N2O6S4+ B12465482 1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium

1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium

Cat. No.: B12465482
M. Wt: 681.9 g/mol
InChI Key: LJJASSFOPDYCPC-UHFFFAOYSA-O
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Description

1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium is a complex organic compound that belongs to the class of naphthothiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring multiple thiazole and naphthalene rings, makes it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium typically involves multi-step organic reactions. The process may start with the preparation of naphthothiazole intermediates, followed by the introduction of sulfopropyl groups through sulfonation reactions. The final step often involves the formation of the thiazolium ion through a cyclization reaction under specific conditions, such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Solvent extraction and chromatographic techniques are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thioethers or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.

Scientific Research Applications

1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium has several scientific research applications:

    Chemistry: Used as a reagent or catalyst in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthothiazole Derivatives: Compounds with similar naphthothiazole structures.

    Sulfopropyl Derivatives: Compounds containing sulfopropyl groups.

Uniqueness

1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C33H33N2O6S4+

Molecular Weight

681.9 g/mol

IUPAC Name

3-[2-[2-[[1-(3-sulfopropyl)benzo[e][1,3]benzothiazol-1-ium-2-yl]methylidene]butylidene]benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonic acid

InChI

InChI=1S/C33H32N2O6S4/c1-2-23(21-30-34(17-7-19-44(36,37)38)32-26-11-5-3-9-24(26)13-15-28(32)42-30)22-31-35(18-8-20-45(39,40)41)33-27-12-6-4-10-25(27)14-16-29(33)43-31/h3-6,9-16,21-22H,2,7-8,17-20H2,1H3,(H-,36,37,38,39,40,41)/p+1

InChI Key

LJJASSFOPDYCPC-UHFFFAOYSA-O

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)O)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)O

Origin of Product

United States

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